4-Benzylazetidin-2-one
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Overview
Description
4-Benzylazetidin-2-one is a four-membered lactam with the molecular formula C10H11NO. It is a derivative of azetidinone, characterized by a benzyl group attached to the nitrogen atom of the azetidinone ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzylazetidin-2-one can be synthesized through various methods. One common approach involves the cyclization of N-benzyl-2-chloroacetamide under basic conditions. The reaction typically proceeds as follows:
Starting Material: N-benzyl-2-chloroacetamide.
Reagent: A strong base such as sodium hydride or potassium tert-butoxide.
Solvent: An aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is heated to reflux for several hours, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted azetidinones depending on the nucleophile used.
Scientific Research Applications
4-Benzylazetidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for the development of bioactive molecules.
Industry: this compound is utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 4-Benzylazetidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can occur through various pathways, including competitive, non-competitive, and allosteric inhibition. The exact mechanism depends on the specific enzyme and the nature of the interaction .
Comparison with Similar Compounds
Azetidinone: The parent compound of 4-Benzylazetidin-2-one, lacking the benzyl group.
Aziridine: A three-membered nitrogen-containing ring, which is more reactive due to higher ring strain.
Beta-lactam: A four-membered lactam ring similar to azetidinone but with different substituents.
Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its stability compared to aziridines and provides a versatile scaffold for further functionalization .
Properties
IUPAC Name |
4-benzylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-7-9(11-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQADMLPVLHSPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777885-07-1 |
Source
|
Record name | 4-benzylazetidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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